3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-11-13(18)3-2-4-17(11)25(21,22)19-9-14(20)16-6-5-15(23-16)12-7-8-24-10-12/h2-8,10,14,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSSOQGSLJKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Furan-Thiophene Intermediate
Starting Materials: Thiophene-3-carboxaldehyde and 2-furylboronic acid.
Reaction: A Suzuki coupling reaction is employed to link the thiophene and furan rings.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizers.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential lead in drug discovery.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its structural similarity to other known antimicrobial agents.
Medicine
Drug Development:
Industry
Materials Science: The compound’s unique structure could be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and inhibit enzyme activity. The presence of the chloro group and other functional groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis on the Benzene Core
The target compound’s benzene ring contains 3-chloro and 2-methyl groups. These substituents contrast with related sulfonamides:
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Features a 5-chloro-2-methoxy substitution.
- Ranitidine derivatives (): Contain dimethylamino groups on furan rings, introducing basicity absent in the target compound’s neutral methyl and chloro substituents .
Table 1: Substituent Comparison on Benzene Cores
| Compound Name | Substituents on Benzene | Electronic Effects |
|---|---|---|
| Target Compound | 3-Cl, 2-CH₃ | Moderate EWG (Cl), weak EDG (CH₃) |
| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | 5-Cl, 2-OCH₃ | EWG (Cl), strong EDG (OCH₃) |
| Ranitidine-related compounds | None (substituents on furan) | Basic (dimethylamino) |
Heterocyclic Moieties in N-Substituents
The fused thiophene-furan system in the target compound distinguishes it from analogs:
- 5-(Thiophen-3-yl)-2'-deoxyuridine and 5-(Furan-2-yl)-2'-deoxyuridine (): These nucleoside analogs incorporate single heterocycles (thiophene or furan) via Suzuki-Miyaura coupling. Their biological roles (e.g., antiviral) likely differ due to the deoxyribose backbone, but the heterocycles’ electronic profiles (thiophene’s sulfur vs. furan’s oxygen) parallel the target’s design .
- Ranitidine-related compounds (): Feature furans with dimethylamino groups, enhancing water solubility and receptor binding (e.g., histamine H₂ antagonism). The target’s hydroxyethyl group may mimic this polarity but lacks basicity .
Table 2: Heterocyclic Substituent Comparison
| Compound Name | Heterocycles | Functional Groups | Biological Relevance (Inferred) |
|---|---|---|---|
| Target Compound | Furan + Thiophene | Hydroxyethyl | Potential dual aromatic interactions |
| 5-(Thiophen-3-yl)-2'-deoxyuridine | Thiophene | Deoxyribose | Antiviral (nucleoside analog) |
| Ranitidine amino alcohol hemifumarate | Furan | Dimethylamino, methanol | Gastrointestinal targeting |
Biological Activity
3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16ClNO4S2
- Molecular Weight : 397.9 g/mol
- CAS Number : 2034490-93-0
The compound's structure features a chloro group, a hydroxyl group, and a sulfonamide moiety, which are known to influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folate synthesis, suggesting potential antibacterial properties.
- Antioxidant Activity : The presence of thiophene and furan rings may contribute to antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and furan rings possess broad-spectrum antibacterial properties against various pathogens, including resistant strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar frameworks. For example, derivatives of sulfonamides have been investigated for their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
A notable study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro, suggesting that this compound may exhibit similar effects.
Case Studies
-
Antibacterial Evaluation :
A study evaluated the antibacterial efficacy of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as therapeutic agents against bacterial infections.Compound MIC (µg/mL) Target Bacteria 3-chloro-N-(...) 16 E. coli Similar Thiophene Derivative 8 S. aureus -
Anticancer Studies :
In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of related sulfonamides. The findings revealed that one derivative led to a significant reduction in cell viability at concentrations above 10 µM.Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 12 Apoptosis induction HeLa (Cervical) 15 Cell cycle arrest
Q & A
Q. What are the key synthetic routes for synthesizing 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates. For example, coupling 2-methyl-3-chlorobenzenesulfonyl chloride with a hydroxyethyl-thiophene-furan amine precursor under basic conditions (e.g., using NaH in THF) . Optimization includes:
- Temperature control : Reactions are conducted at 0–5°C to prevent side reactions (e.g., oxidation of the hydroxy group) .
- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Q. How do structural features (e.g., sulfonamide, thiophene, furan) influence the compound’s physicochemical properties?
- Methodological Answer :
- Sulfonamide group : Enhances hydrogen-bonding capacity, affecting solubility and binding to biological targets (e.g., enzymes) .
- Thiophene-furan system : Contributes to π-π stacking interactions, influencing crystallinity and electronic properties (measured via UV-Vis spectroscopy) .
- Hydroxyethyl chain : Increases hydrophilicity; logP values can be experimentally determined using shake-flask methods .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of thiophene (δ 7.2–7.5 ppm) and furan (δ 6.3–6.7 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (397.89 g/mol) and detects fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry of the hydroxyethyl group (if chiral) .
Advanced Research Questions
Q. What computational methods predict the bioactivity or reaction pathways of this sulfonamide derivative?
- Methodological Answer :
- Quantum mechanical calculations : Density Functional Theory (DFT) models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution reactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like cyclooxygenase-2 (COX-2), using crystal structures from the PDB .
Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies elucidate these interactions?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values via fluorometric or colorimetric readouts (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to immobilized protein targets .
- Metabolite profiling : LC-MS identifies phase I/II metabolites in hepatic microsomes to assess metabolic stability .
Q. What strategies address contradictions in reported biological activities across studies?
- Methodological Answer :
- Dose-response validation : Reproduce assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Systematic substitution : Replace the 3-chloro group with electron-withdrawing substituents (e.g., CF3) to modulate electronic effects; synthesize analogs via Suzuki-Miyaura coupling .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent hydrophobicity (ClogP) with anti-inflammatory activity (IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
